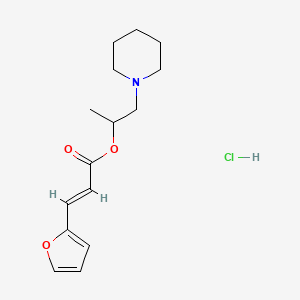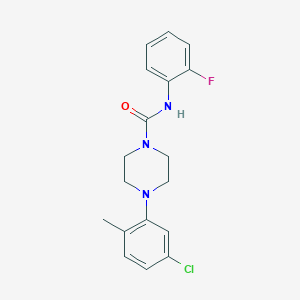
N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as DBU-Ts-NH-iPr, is a sulfonamide compound that has gained attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is not fully understood. However, it is believed to act as a proton acceptor and can form hydrogen bonds with acidic protons in organic molecules. This property makes it an effective base in organic synthesis reactions.
Biochemical and Physiological Effects
N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. It has also been found to have antiviral properties and has been tested against hepatitis C virus and human immunodeficiency virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide in lab experiments is its high basicity, which makes it an effective base in organic synthesis reactions. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale experiments.
Orientations Futures
There are many future directions for research involving N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of research is exploring its potential as an anticancer and antiviral agent. Another area of research is investigating its use as a base in organic synthesis reactions and developing new synthetic methods using this compound. Additionally, further studies could be conducted to fully understand the mechanism of action of N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide.
Conclusion
In conclusion, N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is a sulfonamide compound that has gained attention in scientific research due to its unique properties. It is synthesized through a specific method and has been found to have various biochemical and physiological effects. It has potential as an anticancer and antiviral agent, and is commonly used as a base in organic synthesis reactions. Further research is needed to fully understand its mechanism of action and explore its potential in various scientific research applications.
Méthodes De Synthèse
The synthesis of N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide involves the reaction of 2,3,4,5,6-pentamethylbenzenesulfonyl chloride (TsCl) with diisopropylamine (iPr2NH) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting compound is a white solid that is soluble in polar solvents such as methanol and ethanol.
Applications De Recherche Scientifique
N-isopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been used in various scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. It is commonly used as a base in organic synthesis reactions due to its high basicity and low nucleophilicity. In medicinal chemistry, it has been found to have potential as an antiviral and anticancer agent.
Propriétés
IUPAC Name |
2,3,4,5,6-pentamethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-8(2)15-18(16,17)14-12(6)10(4)9(3)11(5)13(14)7/h8,15H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWWWIBSBMFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentamethyl-N-(propan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)

![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5299376.png)